1-肉桂酰吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

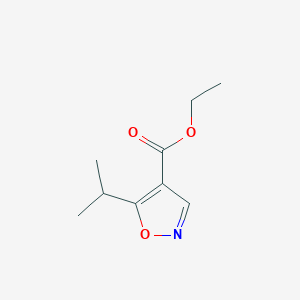

1-Cinnamoylpyrrole is an alkaloid isolated from Piper nigrum . It is used for reference standards, pharmacological research, and as an inhibitor .

Synthesis Analysis

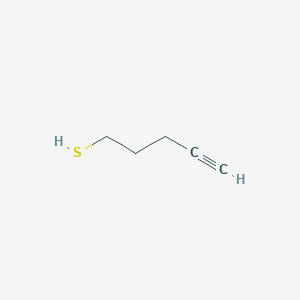

The first biosynthesis of cinnamylamine was achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . Pyrrole synthesis involves reactions such as the Paal-Knorr pyrrole condensation and the use of catalysts like iron (III) chloride .Molecular Structure Analysis

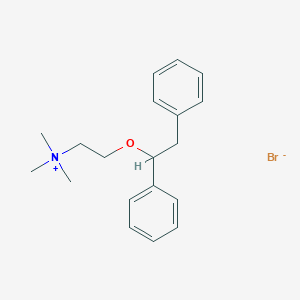

The molecular formula of 1-Cinnamoylpyrrole is C13H11NO . Its molecular weight is 197.2 g/mol .Physical And Chemical Properties Analysis

1-Cinnamoylpyrrole is a powder and its melting point is between 101-105℃ . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Treatment of Ischemic Stroke

1-Cinnamoylpyrrole-derived alkaloids from the genus Piper have shown promise as agents for ischemic stroke . These alkaloids have been found to have antineuroinflammatory and antioxidative stress effects . The research aimed to explore these effects and their mechanism on ischemic stroke .

Neuroinflammation and Oxidative Stress

The cinnamoylpyrrole-derived alkaloids significantly affected neuroinflammation and oxidative stress . The representative compound not only inhibited neuroinflammation and oxidative stress induced by Lipopolysaccharide (LPS) or Oxygen‒glucose deprivation/reperfusion (OGD/R) insult, but also alleviated cerebral ischemic injury induced by transient middle cerebral artery occlusion (tMCAO) .

Targeting eEF1A1

The fundamental mechanism of 1-Cinnamoylpyrrole’s effect involves targeting eEF1A1 . This promotes antineuroinflammatory and antioxidative stress activities via the NF-κB and NRF2 signaling pathways . The therapeutic impact of 1-Cinnamoylpyrrole on cerebral ischemic injury might rely on its ability to target eEF1A1, leading to antineuroinflammatory and antioxidative stress effects .

4. Potential Therapeutic Agent for Ischemic Stroke The novel discovery highlights eEF1A1 as a potential target for ischemic stroke treatment and shows that 1-Cinnamoylpyrrole, as a lead compound that targets eEF1A1, may be a promising therapeutic agent for ischemic stroke .

安全和危害

作用机制

Target of Action

1-Cinnamoylpyrrole is an amide It is related to pd-l1 and pd-1 proteins , which play a crucial role in the immune system’s response to cancer cells.

Biochemical Pathways

1-Cinnamoylpyrrole may influence the NF-κB and NRF2 signaling pathways . These pathways play a significant role in regulating immune responses and oxidative stress, respectively.

Result of Action

1-Cinnamoylpyrrole has been found to significantly affect neuroinflammation and oxidative stress .

属性

IUPAC Name |

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cinnamoylpyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)